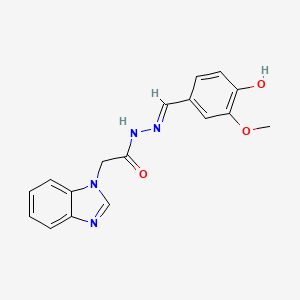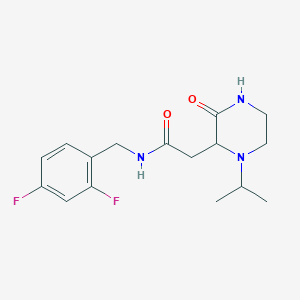![molecular formula C17H18ClN3O2 B6003877 N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6003877.png)
N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide, also known as MK-677 or Ibutamoren, is a non-peptide selective agonist of the ghrelin receptor. It is a growth hormone secretagogue that stimulates the release of growth hormone from the pituitary gland. MK-677 has been studied extensively for its potential applications in various fields of medicine, including anti-aging, muscle wasting, and osteoporosis.
Mecanismo De Acción
N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide works by binding to the ghrelin receptor in the brain, which stimulates the release of growth hormone from the pituitary gland. This leads to an increase in circulating levels of growth hormone, which in turn stimulates the production of insulin-like growth factor-1 (IGF-1) in the liver. IGF-1 is a potent anabolic hormone that promotes muscle growth and bone formation.
Biochemical and Physiological Effects:
N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide has been shown to increase lean body mass and bone density in elderly individuals. It has also been shown to improve sleep quality and enhance cognitive function. N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide has been found to have a positive effect on nitrogen balance, muscle protein synthesis, and bone turnover.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide has several advantages for lab experiments, including its ability to increase muscle mass and bone density, improve sleep quality, and enhance cognitive function. However, there are limitations to its use, including the potential for side effects such as increased appetite, water retention, and insulin resistance.
Direcciones Futuras
There are several future directions for research on N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide, including its potential applications in the treatment of growth hormone deficiency, muscle wasting, and osteoporosis. Further studies are needed to determine the long-term safety and efficacy of N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide, as well as its potential applications in other fields of medicine. Additionally, studies are needed to determine the optimal dosing and administration protocols for N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide.
Métodos De Síntesis
N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide is synthesized through a multi-step process involving the reaction of 2-methyl-5-nitrobenzaldehyde with 4-chloroaniline to form the intermediate 2-methyl-5-(4-chlorophenylamino)benzaldehyde. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-lysine methyl ester to form the protected peptide intermediate, which is then deprotected with trifluoroacetic acid to yield N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide.
Aplicaciones Científicas De Investigación
N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide has been extensively studied for its potential applications in various fields of medicine. It has been shown to increase muscle mass and bone density, improve sleep quality, and enhance cognitive function in elderly individuals. N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide has also been studied for its potential applications in the treatment of growth hormone deficiency, muscle wasting, and osteoporosis.
Propiedades
IUPAC Name |
N-[5-[(4-chlorophenyl)carbamoylamino]-2-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-3-16(22)21-15-10-14(7-4-11(15)2)20-17(23)19-13-8-5-12(18)6-9-13/h4-10H,3H2,1-2H3,(H,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMRXZWCONOMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6003798.png)

![4-chloro-N,N-dimethyl-5-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B6003811.png)
![4-(6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6003816.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-methyl-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6003827.png)
![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6003834.png)

![N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6003850.png)
![N-(2-furylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide](/img/structure/B6003854.png)
![4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6003864.png)
![methyl 4-(3-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6003878.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B6003886.png)
![3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6003895.png)
